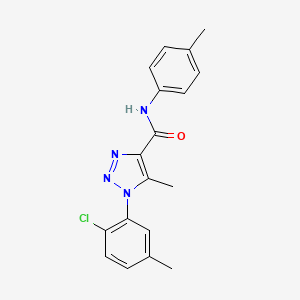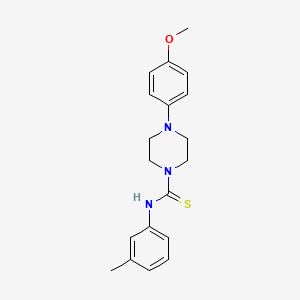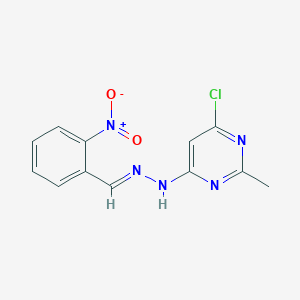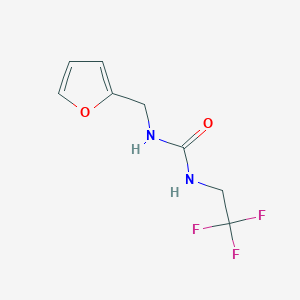
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as BMMA, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties have made it a valuable tool in the study of protein function and cellular processes. In
Wirkmechanismus
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide inhibits the proteasome by binding to the active site of the enzyme and blocking its activity. This leads to the accumulation of ubiquitinated proteins and the induction of cell death. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to induce the unfolded protein response, a cellular stress response that is activated in response to protein misfolding and aggregation.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to have a range of biochemical and physiological effects. It induces cell death in cancer cells, inhibits the growth of bacteria and fungi, and has anti-inflammatory properties. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has also been shown to induce apoptosis, a programmed cell death mechanism that is essential for the maintenance of tissue homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments, including its high potency, specificity, and selectivity. It is also easy to synthesize and has a long shelf life. However, N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has some limitations, including its potential toxicity and the need for careful handling and storage. It is important to use appropriate safety measures when working with N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide to minimize the risk of exposure and adverse effects.
Zukünftige Richtungen
There are several future directions for the use of N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide in scientific research. One area of interest is the development of N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the study of the role of the proteasome in cellular processes and disease mechanisms. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide may also be used to study the effects of protein misfolding and aggregation on cellular function and disease development. Overall, N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has the potential to be a valuable tool in the study of protein function and cellular processes, with implications for the development of new therapies and treatments.
Synthesemethoden
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized using a variety of methods, including the Horner-Wadsworth-Emmons reaction and the Suzuki-Miyaura coupling reaction. The Horner-Wadsworth-Emmons reaction involves the condensation of a phosphonate ester with an aldehyde or ketone to form an α,β-unsaturated ester. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Both methods result in the formation of N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide with high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has been used in a wide range of scientific research applications, including the study of protein function, cellular processes, and disease mechanisms. It is a potent inhibitor of the proteasome, an essential cellular protease that is responsible for the degradation of damaged or unwanted proteins. N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)acrylamide has been shown to induce cell death in cancer cells by inhibiting the proteasome, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-11-14(6-9-16(12)18)19-17(20)10-5-13-3-7-15(21-2)8-4-13/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLPCPAJSAJUPR-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5880934.png)
![3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5880938.png)
![4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5880945.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5880953.png)




![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)